

Citromycetin: A Technical Overview of its Molecular Properties and Biosynthesis

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Compound of Interest

Compound Name: *Citromycetin*

Cat. No.: *B1669105*

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This technical guide provides a comprehensive overview of the molecular characteristics and biosynthetic pathway of **Citromycetin**, a polyketide metabolite with known biological activities.

Core Molecular Data

Citromycetin is a naturally occurring compound produced by various species of *Penicillium*.^[1] Its fundamental molecular properties are summarized below.

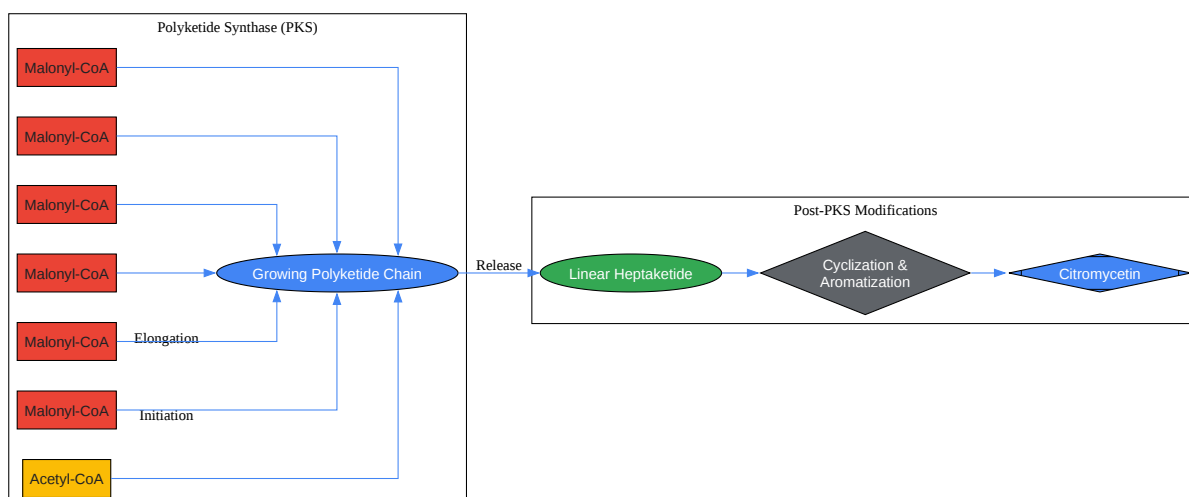
Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₀ O ₇	^{[1][2][3][4]}
Molecular Weight	290.23 g/mol	^{[1][4][5]}
Alternate Name	Frequentic acid	^{[1][2]}
CAS Number	478-60-4	^{[1][2][3]}

Biosynthesis of Citromycetin

The biosynthesis of **Citromycetin** proceeds through the polyketide pathway. Experimental evidence from labeling studies has demonstrated that its carbon skeleton is derived from the head-to-tail condensation of seven intact acetate units.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed pathway for the formation of the **Citromycetin** backbone from acetate precursors.



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Proposed biosynthetic pathway of **Citromycetin** via polyketide synthesis.

Experimental Protocols

Elucidation of the Biosynthetic Pathway

The determination of the polyketide origin of **Citromycetin** typically involves isotopic labeling studies. A general methodology is outlined below.

Objective: To confirm the incorporation of acetate units into the **Citromycetin** backbone.

Materials:

- Culture of a **Citromycetin**-producing fungus (e.g., *Penicillium frequentans*).
- Defined culture medium.
- ^{13}C -labeled sodium acetate (e.g., $[1-^{13}\text{C}]$ acetate, $[2-^{13}\text{C}]$ acetate, or $[1,2-^{13}\text{C}_2]$ acetate).
- Standard solvents for extraction and chromatography.
- NMR spectrometer.

Procedure:

- Culturing: Inoculate the fungal strain into a suitable liquid culture medium.
- Precursor Feeding: After an initial growth period, introduce the ^{13}C -labeled sodium acetate to the culture.
- Incubation: Continue the fermentation for a period that allows for the production and accumulation of **Citromycetin**.
- Extraction: At the end of the fermentation, harvest the mycelium and/or culture broth. Extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).
- Purification: Purify **Citromycetin** from the crude extract using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
- NMR Analysis: Acquire the ^{13}C NMR spectrum of the purified, labeled **Citromycetin**.

- Data Interpretation: Compare the ^{13}C NMR spectrum of the labeled **Citromycetin** with that of an unlabeled standard. Enhanced signals in the spectrum of the labeled compound will indicate the positions of ^{13}C incorporation from the acetate precursor, thereby elucidating the folding pattern of the polyketide chain.

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References

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